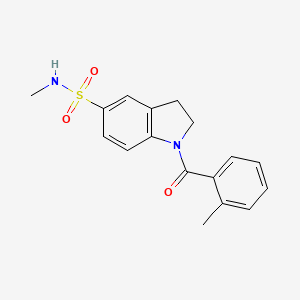
N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a sulfonamide group, which is known for its antimicrobial properties, and an indoline structure, which is a bicyclic system containing a benzene ring fused to a pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indoline derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
N-Methylation: The final step involves the methylation of the nitrogen atom in the indoline ring using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acids or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Sulfonic acids or amines.
Substitution: Halogenated or nitrated indoline derivatives.
科学的研究の応用
N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer properties due to the presence of the sulfonamide group.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide involves its interaction with various molecular targets:
Antimicrobial Activity: The sulfonamide group inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria, leading to bacterial cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins, leading to cell cycle arrest and programmed cell death.
類似化合物との比較
N-Methylindoline-5-sulfonamide: Lacks the benzoyl group, which may result in different biological activities.
1-Benzoylindoline-5-sulfonamide: Lacks the N-methyl group, which may affect its solubility and reactivity.
2-Methylbenzoylindoline-5-sulfonamide: Lacks the N-methyl group, which may influence its pharmacokinetic properties.
Uniqueness: N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide is unique due to the presence of both the N-methyl and 2-methylbenzoyl groups, which may enhance its biological activity and specificity compared to similar compounds.
特性
分子式 |
C17H18N2O3S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
N-methyl-1-(2-methylbenzoyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C17H18N2O3S/c1-12-5-3-4-6-15(12)17(20)19-10-9-13-11-14(7-8-16(13)19)23(21,22)18-2/h3-8,11,18H,9-10H2,1-2H3 |
InChIキー |
CUSJVXASZRRJHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


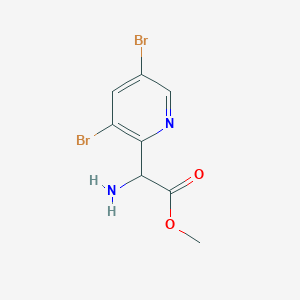
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

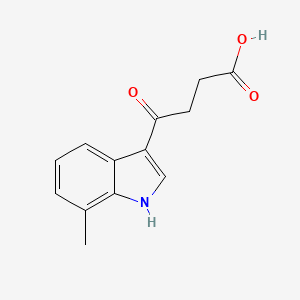
![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
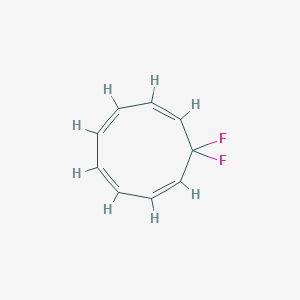
![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)
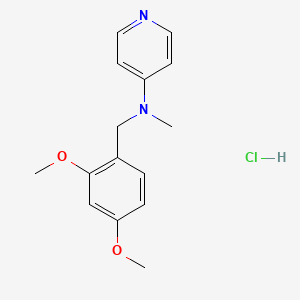

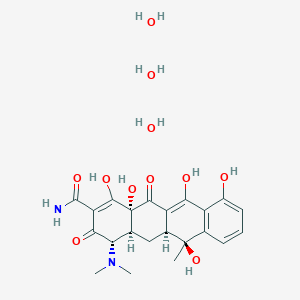
![6-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B12827949.png)
![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
